molecular formula C10H26N6O2 B013885 Spermine NONOate CAS No. 136587-13-8

Spermine NONOate

Cat. No. B013885
CAS RN: 136587-13-8
M. Wt: 262.35 g/mol
InChI Key: QPIOUFBAROSIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spermine NONOate is a complex of nitric oxide (NO) with spermine and acts as a NO donor . It releases nitric oxide by spontaneously dissociating in a pH-dependent manner . It is useful for reliable NO generation .


Synthesis Analysis

Spermine NONOate is derived from spermidine by spermine synthase . It spontaneously dissociates in a pH-dependent, first-order process with a half-life of 39 minutes at 37°C and 230 minutes at 22-25°C, respectively, (pH 7.4) to liberate 2 moles of NO per mole of parent compound .


Chemical Reactions Analysis

Spermine NONOate releases nitric oxide by spontaneously dissociating in a pH-dependent manner . It provides a means of preparing aqueous NO solutions. When dissolved in buffer, cell culture medium, or blood, spermine NONOate dissociates to form two molecules of NO and one molecule of the corresponding amine .


Physical And Chemical Properties Analysis

Spermine NONOate is an off-white solid . It has a melting point of 105-107°C, a boiling point of 405.6°C, and a density of 1.0879 . It is soluble in water and methanol . Its molecular formula is C10H26N6O2 and its molecular weight is 262.35 .

Mechanism of Action

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

Spermine NONOate interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from Spermine NONOate affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

Spermine NONOate is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from Spermine NONOate leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of Spermine NONOate is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of Spermine NONOate .

Safety and Hazards

Spermine NONOate may be harmful if inhaled, swallowed, or absorbed through skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Spermine NONOate has potential applications in controlling biofilms in chronic lung infections . It has been found to be effective in reducing biofilms over a range of concentrations . It is also being explored as a promising antibiofilm strategy in clinical settings .

properties

IUPAC Name

(Z)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYBUMQUAJDER-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN(CCCN)/[N+](=N/O)/[O-])CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159840
Record name Spermine nitric oxide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermine NONOate

CAS RN

136587-13-8
Record name Spermine nitric oxide complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136587138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermine nitric oxide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spermine NONOate
Reactant of Route 2
Spermine NONOate
Reactant of Route 3
Spermine NONOate
Reactant of Route 4
Spermine NONOate
Reactant of Route 5
Spermine NONOate
Reactant of Route 6
Spermine NONOate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.